Mycorradicin

説明

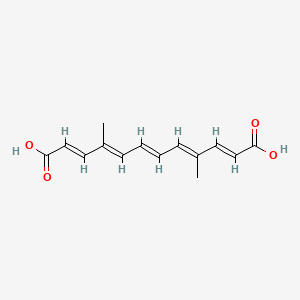

Structure

3D Structure

特性

CAS番号 |

160162-46-9 |

|---|---|

分子式 |

C14H16O4 |

分子量 |

248.27 g/mol |

IUPAC名 |

(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid |

InChI |

InChI=1S/C14H16O4/c1-11(7-9-13(15)16)5-3-4-6-12(2)8-10-14(17)18/h3-10H,1-2H3,(H,15,16)(H,17,18)/b4-3+,9-7+,10-8+,11-5+,12-6+ |

InChIキー |

UXBCAWHJMZPSBQ-HBPHNZTASA-N |

SMILES |

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |

異性体SMILES |

C/C(=C\C=C\C=C(\C=C\C(=O)O)/C)/C=C/C(=O)O |

正規SMILES |

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O |

同義語 |

mycorradicin |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Biology of Mycorradicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, and biological significance of Mycorradicin. It is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant biology, and drug discovery who are interested in the roles of apocarotenoids in symbiotic relationships.

Chemical Structure and Properties

This compound is a C14 apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. It is characterized by a polyene backbone, making it a yellow pigment. This coloration is a key indicator of its accumulation in plant roots colonized by arbuscular mycorrhizal (AM) fungi.

| Property | Value |

| Chemical Formula | C₁₄H₁₆O₄ |

| IUPAC Name | (2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid |

| Alternative Name | 10,10'-Diapocarotene-10,10'-dioic acid |

| Molecular Weight | 248.27 g/mol |

| Appearance | Yellow Pigment |

| SMILES | C\C(=C\C=C\C=C(/C)\C=C\C(=O)O)\C=C\C(=O)O |

| InChI Key | UXBCAWHJMZPSBQ-HBPHNZTASA-N |

Biosynthesis of this compound

This compound is synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the production of isoprenoids, the precursors to carotenoids. The biosynthesis of this compound involves the enzymatic cleavage of a C40 carotenoid precursor.

The proposed biosynthetic pathway is a two-step process initiated by the action of Carotenoid Cleavage Dioxygenases (CCDs):

-

A C40 carotenoid is first cleaved by a CCD enzyme, such as CCD7 or CCD4 , to produce a C27 apocarotenoid .

-

The resulting C27 apocarotenoid is then further cleaved by CCD1 to yield the C14 precursor of this compound, rosafluene-dialdehyde , which is subsequently oxidized to form this compound.

Quantitative Data of this compound in Plant Roots

The accumulation of this compound is strongly correlated with the colonization of plant roots by arbuscular mycorrhizal (AM) fungi. The table below summarizes the concentrations of this compound found in various plant species with and without AM fungal inoculation. The data clearly indicates a significant increase in this compound levels in mycorrhizal roots.[1]

| Plant Species | Fungal Partner | This compound Concentration (µg/g fresh weight) |

| Liliopsida | ||

| Allium porrum (Leek) | Glomus intraradices | 1.8 |

| Triticum aestivum (Wheat) | Glomus intraradices | 2.5 |

| Zea mays (Maize) | Glomus intraradices | 4.2 |

| Zea mays (Maize) | Glomus mosseae | 1.5 |

| Rosopsida | ||

| Daucus carota (Carrot) | Glomus intraradices | 0.5 |

| Helianthus annuus (Sunflower) | Glomus intraradices | Not detectable |

| Linum usitatissimum (Flax) | Glomus intraradices | 1.2 |

| Medicago truncatula | Glomus intraradices | 3.1 |

| Medicago truncatula | Glomus mosseae | 1.1 |

| Nicotiana tabacum (Tobacco) | Glomus intraradices | 0.8 |

| Petunia hybrida | Glomus intraradices | 0.9 |

| Solanum lycopersicum (Tomato) | Glomus intraradices | 0.7 |

| Non-mycorrhizal Controls | ||

| Zea mays (Maize) | None | Trace amounts |

| Triticum aestivum (Wheat) | None | Not detectable |

Experimental Protocols

Extraction and Quantification of this compound from Plant Roots

This protocol describes the extraction and quantification of this compound from root samples using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

-

Fresh or frozen root samples

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Acetic acid)

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound standard (if available for absolute quantification)

4.1.2. Extraction Procedure

-

Harvest fresh root samples and wash them thoroughly with deionized water to remove any soil particles.

-

Blot the roots dry with paper towels and determine the fresh weight.

-

Immediately freeze the root samples in liquid nitrogen to quench metabolic activity.

-

Grind the frozen roots to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered root tissue to a centrifuge tube and add methanol (e.g., 10 mL per 1 g of fresh weight).

-

Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a sonication bath.

-

Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 5-8) two more times with the remaining pellet to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol with 0.1% formic acid).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Linear gradient back to 95% A, 5% B

-

35-40 min: Hold at 95% A, 5% B for column re-equilibration

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: Diode Array Detector (DAD) set to scan from 200-600 nm, with a specific monitoring wavelength around 400-440 nm for this compound.

-

Quantification: For relative quantification, the peak area of this compound can be integrated and normalized to the sample's fresh weight. For absolute quantification, a calibration curve should be prepared using a pure this compound standard.

In Vitro Hyphal Branching Assay with AM Fungi

This assay is designed to evaluate the effect of this compound on the hyphal branching of AM fungi.

4.2.1. Materials and Reagents

-

Spores of an AM fungus (e.g., Rhizophagus irregularis)

-

Petri dishes (9 cm)

-

Strigolactone analog GR24 (positive control)

-

This compound (test compound)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

M-medium or other suitable fungal growth medium

-

Sterile water

-

Microscope

4.2.2. Assay Procedure

-

Surface sterilize the AM fungal spores.

-

Prepare stock solutions of GR24 and this compound in DMSO.

-

Prepare the fungal growth medium and pour it into Petri dishes.

-

Place a small filter paper disc in the center of each agar (B569324) plate.

-

Inoculate the plates with a single, surface-sterilized spore near the filter paper disc.

-

Apply a small volume (e.g., 10 µL) of the test solution (this compound at different concentrations), positive control (GR24), or a solvent control (DMSO) to the filter paper disc.

-

Seal the Petri dishes with parafilm and incubate them in the dark at 28-30°C for 7-14 days.

-

After the incubation period, observe the fungal hyphae growing from the spore under a microscope.

-

Count the number of hyphal branches within a defined area around the spore.

-

Compare the number of branches in the this compound-treated plates to the control plates to determine its effect on hyphal branching.

Analysis of this compound's Effect on Plant Gene Expression via RT-qPCR

This protocol outlines the steps to investigate how this compound influences the expression of symbiosis-related genes in plants.

4.3.1. Materials and Reagents

-

Plant seedlings (e.g., Medicago truncatula)

-

This compound solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., symbiosis-specific phosphate transporters) and reference genes (e.g., actin or ubiquitin)

-

RT-qPCR instrument

4.3.2. Experimental Procedure

-

Grow plant seedlings under sterile conditions.

-

Treat the seedlings with a solution containing this compound at a specific concentration. Use a solvent control for comparison.

-

Harvest root tissues at different time points after treatment (e.g., 0, 6, 12, 24 hours).

-

Immediately freeze the harvested root tissue in liquid nitrogen.

-

Extract total RNA from the root samples using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

Perform RT-qPCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qPCR master mix.

-

Analyze the RT-qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes in this compound-treated plants compared to the control plants.

Logical Workflow for this compound Research

The following diagram illustrates a logical workflow for the investigation of this compound, from its identification to the elucidation of its biological function.

References

The Mycorradicin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Biosynthetic Pathway of a Mycorrhiza-Specific Apocarotenoid

Mycorradicin, a C14 apocarotenoid, is a distinctive yellow pigment that accumulates in the roots of many plant species upon colonization by arbuscular mycorrhizal (AM) fungi. Its presence is considered a hallmark of a mature and functional symbiosis. The biosynthesis of this compound is intricately linked to the broader carotenoid pathway and is of significant interest to researchers studying plant-microbe interactions, as well as to professionals in drug development exploring novel bioactive compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows.

The Core Biosynthetic Pathway

The synthesis of this compound originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These precursors are utilized in the general carotenoid biosynthesis pathway to produce C40 carotenoids, which serve as the foundational substrates for this compound synthesis.[2][3][4][5]

The biosynthesis of this compound is a multi-step process involving the enzymatic cleavage of a C40 carotenoid precursor.[3][4] The current model suggests a two-step cleavage mechanism mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[3][4]

Step 1: Initial Cleavage of a C40 Carotenoid

The first committed step in this compound biosynthesis is the cleavage of a C40 carotenoid, such as β-carotene or zeaxanthin.[3][6] This initial cleavage is catalyzed by a CCD enzyme, with evidence pointing towards the involvement of CCD7 or possibly CCD4.[3][7] This reaction yields a C27 apocarotenoid intermediate and a C13 cyclohexenone derivative, such as blumenol.[3][4]

Step 2: Secondary Cleavage of the C27 Intermediate

The resulting C27 apocarotenoid is then further cleaved by another CCD enzyme, primarily believed to be CCD1.[3][4] This second cleavage event generates the C14 dialdehyde (B1249045) precursor of this compound, rosafluene-dialdehyde, and another molecule of a C13 cyclohexenone.[3] The involvement of CCD1 is supported by studies showing a significant reduction in this compound derivatives in Medicago truncatula lines with silenced CCD1 expression.[3]

The this compound biosynthesis pathway is thus intricately linked with the production of C13 cyclohexenone derivatives, with both types of apocarotenoids accumulating in arbuscule-containing cells.[3]

Quantitative Data

The accumulation of this compound and the expression of the associated biosynthetic genes are tightly regulated and induced upon successful mycorrhizal colonization. While comprehensive quantitative data remains an active area of research, the following tables summarize available information on metabolite accumulation and gene expression.

Table 1: this compound Accumulation in Mycorrhizal Roots

| Plant Species | Fungal Partner | This compound Content (nmol/g fresh weight) | Reference |

| Zea mays (dwarf1 mutant) | Glomus intraradices | 0.6 | [8] |

| Medicago truncatula | Glomus intraradices | Higher than with G. mosseae | [9] |

| Medicago truncatula | Glomus mosseae | Lower than with G. intraradices | [9] |

Table 2: Gene Expression Analysis of CCDs in Mycorrhizal Roots

| Gene | Plant Species | Fungal Partner | Fold Change (Mycorrhizal vs. Non-mycorrhizal) | Experimental Method | Reference |

| SlGRAS18 | Solanum lycopersicum | Rhizophagus irregularis | Upregulated | qPCR | [10] |

| SlGRAS38 | Solanum lycopersicum | Rhizophagus irregularis | Upregulated | qPCR | [10] |

| SlGRAS43 | Solanum lycopersicum | Rhizophagus irregularis | Upregulated | qPCR | [10] |

| PmCCD1 | Prunus mume | Not Applicable (tissue specific) | Lower in yellow petals | Transcriptome analysis | [11] |

| PmCCD4 | Prunus mume | Not Applicable (tissue specific) | Lower in yellow petals | Transcriptome analysis | [11] |

Experimental Protocols

Elucidating the this compound biosynthesis pathway has relied on a combination of molecular, genetic, and analytical techniques. Below are detailed methodologies for key experiments cited in this guide.

RNA Interference (RNAi) in Medicago truncatula Roots

This protocol, adapted from Floss et al. (2013), is used to silence the expression of target genes, such as CCD1, to assess their function in this compound biosynthesis.[6]

Logical Workflow for RNAi Experiment

Materials:

-

Medicago truncatula seeds

-

Agrobacterium rhizogenes (e.g., strain ARqua1)

-

RNAi vector (e.g., pK7GWIWG2D(II))

-

Appropriate antibiotics for selection

-

Growth media (e.g., Fahraeus medium)

-

AM fungal inoculum (e.g., Rhizophagus irregularis)

Procedure:

-

Construct Design and Cloning:

-

Select a 200-400 bp target sequence from the gene of interest.

-

Amplify the sequence using PCR with primers containing attB sites.

-

Perform a BP clonase reaction to insert the PCR product into a donor vector (e.g., pDONR221).

-

Perform an LR clonase reaction to transfer the fragment into the destination RNAi vector.

-

-

Agrobacterium Transformation:

-

Transform the resulting RNAi construct into competent A. rhizogenes cells via electroporation.

-

Select for transformed colonies on media containing appropriate antibiotics.

-

-

Plant Transformation:

-

Sterilize and germinate M. truncatula seeds.

-

Co-cultivate the seedlings with the transformed A. rhizogenes for a specified period.

-

Transfer seedlings to a medium containing antibiotics to select for transgenic hairy roots.

-

-

Mycorrhization and Analysis:

-

Transfer composite plants with transgenic roots to a suitable growth substrate.

-

Inoculate with AM fungi and grow for several weeks.

-

Harvest roots and perform quantitative PCR (qPCR) to confirm gene silencing and HPLC analysis to quantify this compound and other apocarotenoids.

-

Immunolocalization of Proteins in Plant Roots

This protocol allows for the in situ visualization of proteins within plant tissues, providing insights into their subcellular localization. This is crucial for understanding where the enzymes of the this compound pathway are active.[1][2][3][4]

Procedure:

-

Tissue Fixation: Fix root samples in a formaldehyde-based fixative solution.

-

Permeabilization: Treat the fixed tissues with enzymes (e.g., cellulase, pectinase) to allow for antibody penetration.

-

Blocking: Incubate the samples in a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the samples with the primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Microscopy: Mount the samples and visualize using a confocal or fluorescence microscope.

HPLC Analysis of Apocarotenoids

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation and quantification of this compound and related apocarotenoids from root extracts.[5][12][13][14]

Procedure:

-

Extraction:

-

Homogenize freeze-dried root tissue in a suitable solvent (e.g., methanol (B129727) or acetone).

-

Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to partition the apocarotenoids.

-

-

Saponification (Optional): To remove interfering lipids, the extract can be saponified with methanolic potassium hydroxide.

-

HPLC Separation:

-

Inject the concentrated extract onto a reverse-phase HPLC column (e.g., C18 or C30).

-

Elute the compounds using a gradient of polar and non-polar solvents.

-

-

Detection and Quantification:

-

Detect the eluting compounds using a diode-array detector (DAD) or a mass spectrometer (MS).

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

-

Conclusion

The biosynthesis of this compound is a specialized branch of the carotenoid pathway that is specifically induced in response to arbuscular mycorrhizal symbiosis. The pathway involves the sequential cleavage of a C40 carotenoid precursor by a series of carotenoid cleavage dioxygenases, leading to the formation of the C14 this compound molecule and C13 cyclohexenone derivatives. Understanding this pathway not only provides insights into the intricate molecular dialogue between plants and mycorrhizal fungi but also opens up avenues for the potential biotechnological production of these bioactive apocarotenoids. Further research is needed to fully elucidate the regulatory networks governing this pathway and the precise biological functions of this compound in the context of the symbiosis. The experimental protocols outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of this compound biosynthesis.

References

- 1. Immunolocalization of Proteins in Plants | Springer Nature Experiments [experiments.springernature.com]

- 2. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene silencing in Medicago truncatula roots using RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Identification and Expression Analysis of GRAS Transcription Factor Genes Involved in the Control of Arbuscular Mycorrhizal Development in Tomato [frontiersin.org]

- 11. Phylogeny of PmCCD Gene Family and Expression Analysis of Flower Coloration and Stress Response in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultra-high performance liquid chromatography-mass spectrometry analysis of plant apocarotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Mycorradicin in Arbuscular Mycorrhizal Symbiosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arbuscular mycorrhizal (AM) symbiosis is a fundamental interaction for most terrestrial plants, facilitating nutrient uptake. This process is orchestrated by a complex chemical dialogue, with apocarotenoids—oxidative cleavage products of carotenoids—playing a central role. While strigolactones are well-studied initiators of this dialogue in the pre-symbiotic phase, another class of C14 apocarotenoids, known as mycorradicins, accumulates within the roots during the later stages of fungal colonization. Mycorradicin is the primary chromophore responsible for the yellow pigmentation observed in colonized roots, a phenomenon recognized for over a century.[1][2] Its accumulation is considered a metabolic signature of a functional symbiosis.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its structure, biosynthesis, and putative role in the regulation of AM symbiosis. We present quantitative data from key genetic studies, detailed experimental protocols for its analysis, and visual diagrams of the core biochemical and experimental pathways to serve as a resource for researchers in plant science, microbiology, and natural product development.

This compound: Structure and Localization

This compound is an acyclic C14 polyene dicarboxylic acid, specifically 10,10'-diapocarotene-10,10'-dioic acid.[1][2] It is the chromophore of the "yellow pigment" that accumulates in the roots of numerous plant species upon successful colonization by AM fungi.[4] In planta, this compound typically exists as part of a mixture of different esterification products.[2][5]

Physically, the pigment is insoluble in water and less polar organic solvents but soluble in polar solvents like methanol (B129727).[2] Microscopically, this compound and its derivatives are localized as hydrophobic, globular droplets within the vacuoles of root cortical cells, specifically those containing fungal arbuscules.[2][5][6] This accumulation within arbusculated cells is a key indicator that this compound's role is linked to the functional or transitional stages of these nutrient-exchange structures.

The this compound Biosynthesis Pathway

This compound originates from the oxidative cleavage of C40 carotenoids, which are synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4] The biosynthesis of apocarotenoids in mycorrhizal roots is significantly stimulated, with specific isogenes like DXS2 (1-deoxy-D-xylulose 5-phosphate synthase 2) being strongly upregulated in arbuscule-containing cells.[4][7]

The currently accepted model for this compound biosynthesis involves a sequential, two-step cleavage of a C40 carotenoid precursor, such as β-carotene.[3][6]

-

First Cleavage (CCD7): The strigolactone biosynthesis enzyme, Carotenoid Cleavage Dioxygenase 7 (CCD7), is proposed to catalyze the initial cleavage of a 9-cis-β-carotene molecule. This reaction yields a C27 apocarotenoid (9-cis-β-apo-10'-carotenal) and a C13 compound (β-ionone).[6]

-

Second Cleavage (CCD1): The resulting C27 apocarotenoid serves as the substrate for Carotenoid Cleavage Dioxygenase 1 (CCD1). CCD1 cleaves this intermediate to produce the direct C14 precursor of this compound (rosafluene-dialdehyde) and a second C13 cyclohexenone derivative, which can be converted to blumenols.[3][6]

This stepwise mechanism explains the concurrent accumulation of both C14 this compound and C13 blumenol derivatives in mycorrhizal roots.

Role and Signaling Context in AM Symbiosis

The accumulation of this compound is temporally and spatially distinct from that of strigolactones, indicating a different functional role. Strigolactones are exuded by the plant root into the rhizosphere to signal AM fungi in the pre-symbiotic stage, stimulating spore germination and hyphal branching.[6] In contrast, this compound is synthesized endogenously within root cells only after colonization is established and arbuscules are formed.

Current evidence suggests this compound is not essential for the initial establishment of symbiosis but plays a regulatory role in the maintenance and turnover of arbuscules.[6] Studies using RNA interference (RNAi) to silence key biosynthetic genes provide the strongest functional clues:

-

Knockdown of DXS2: Silencing the upstream gene DXS2 in Medicago truncatula leads to a strong reduction in both C13 blumenols and C14 this compound. This is correlated with a higher ratio of degenerating to mature arbuscules, suggesting a role for these apocarotenoids in maintaining arbuscule functionality or lifespan.[6]

-

Knockdown of CCD1: Repression of MtCCD1 results in a drastic reduction of this compound but only a moderate decrease in blumenols.[3][6] This genetic manipulation also leads to an increase in degenerating arbuscules, reinforcing the link between this compound and the regulation of the arbuscular life cycle.[3][5]

This has led to the "apocarotenoid flux" hypothesis, where the plant shifts carotenoid cleavage activity from primarily CCD7/CCD8-mediated strigolactone production during the initial interaction to CCD7/CCD1-mediated this compound and blumenol production to manage the established symbiosis.

Quantitative Data Analysis

The accumulation of this compound varies significantly across plant species and is dramatically affected by genetic manipulation of the biosynthetic pathway.

Table 1: Effect of MtCCD1 RNAi on Apocarotenoid Levels in Mycorrhizal Medicago truncatula Roots

This table summarizes data from RNAi experiments targeting the MtCCD1 gene. The results demonstrate that CCD1 is the critical enzyme for C14 this compound biosynthesis but suggest other enzymes contribute to the C13 blumenol pool.

| Compound Class | Genetic Line | Relative Abundance (% of Control) | Reference |

| C14 this compound Derivatives | MtCCD1 RNAi line | 3 - 6 % | Floss et al.[3][5] |

| C13 Cyclohexenone Derivatives | MtCCD1 RNAi line | 30 - 47 % | Floss et al.[3][5] |

Table 2: Ratio of C13 to C14 Apocarotenoids in Various Mycorrhizal Plant Species

The balance between C13 and C14 apocarotenoid end-products is species-dependent, suggesting different regulatory mechanisms or metabolic priorities across the plant kingdom.

| Plant Species | C13:C14 Apocarotenoid Ratio | Reference |

| Medicago truncatula (hairy roots) | 0.4 - 0.5 | Floss et al.[5] |

| Cereal Species (general) | 1.0 - 2.0 | Floss et al.[5] |

| Allium porrum (Leek) | ~27 | Floss et al.[5] |

Key Experimental Protocols

Protocol 1: Extraction and Quantification of this compound

This protocol outlines a standard method for analyzing this compound and its derivatives from root tissue using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Harvest mycorrhizal and non-mycorrhizal control roots. Wash thoroughly to remove soil, blot dry, and record fresh weight. Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract homogenized root samples (e.g., 200 mg) three times with 80% aqueous methanol (e.g., 400 µL per extraction) with vigorous vortexing.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes to pellet cell debris. Pool the supernatants.

-

Hydrolysis (for total this compound): To quantify total this compound by liberating it from its esters, adjust an aliquot of the methanolic extract with potassium hydroxide (B78521) (KOH) to a final concentration of 0.5 M. Incubate at room temperature for 1 hour.[8]

-

HPLC Analysis:

-

Inject the supernatant (or the hydrolyzed sample) into a reverse-phase HPLC system equipped with a C18 column.

-

Use a gradient elution program with a mobile phase consisting of acidified water (e.g., 0.1% acetic acid) and methanol.

-

Detect this compound using a photodiode array (PDA) detector at its characteristic absorption maximum (approx. 377 nm).

-

-

Quantification: Quantify peak areas against an external standard curve prepared with a purified this compound standard (e.g., this compound dimethyl ester).

Protocol 2: Gene Function Analysis via RNAi in Hairy Roots

Methodology:

-

RNAi Construct Design: Design an inverted repeat (hairpin) construct targeting a specific sequence of the gene of interest (e.g., MtCCD1). Clone this construct into a binary vector suitable for Agrobacterium-mediated transformation. The vector should contain a selectable or screenable marker (e.g., a fluorescent protein like DsRED1).

-

Agrobacterium Transformation: Introduce the binary vector into a competent strain of A. rhizogenes (e.g., ARqua1) via electroporation or heat shock.

-

Plant Transformation: Inject hypocotyls of young sterile seedlings (e.g., 7-day-old M. truncatula) with the transformed A. rhizogenes culture.

-

Hairy Root Development: Co-cultivate the seedlings for several weeks until hairy roots emerge from the infection sites.

-

Selection of Transgenic Roots: Screen the emerging roots using a fluorescence stereomicroscope. Excise all non-fluorescent (non-transgenic) roots as well as the original wild-type root system to create a composite plant with an entirely transgenic root system.

-

Mycorrhizal Inoculation: Inoculate the composite plants with an AM fungus (e.g., Rhizophagus irregularis) and cultivate under controlled conditions for 6-8 weeks.

-

Analysis: Harvest the transgenic roots for analysis, including:

-

RT-qPCR to confirm the knockdown of the target gene's transcript.

-

HPLC analysis to quantify changes in apocarotenoid profiles (Protocol 1).

-

Microscopic analysis to assess AM colonization and arbuscule morphology (Protocol 3).

-

Protocol 3: Quantification of AM Fungal Colonization by Microscopy

This widely-used method allows for the visualization and quantification of fungal structures within the root.

Methodology:

-

Root Clearing: Sub-sample fresh roots and clear them by heating in 10% KOH at 90°C for 15-60 minutes, depending on root thickness.

-

Rinsing: Thoroughly rinse the cleared roots with water to remove all KOH.

-

Acidification: Acidify the roots by soaking in 1% HCl for at least 30 minutes.

-

Staining: Discard the HCl and stain the roots with a staining solution (e.g., 0.05% Trypan Blue in lactoglycerol) by heating at 90°C for 10-15 minutes or incubating at room temperature overnight.

-

Destaining: Destain the roots in a solution of acidic glycerol (B35011) to remove excess stain from the plant tissue, leaving the fungal structures clearly visible.

-

Slide Preparation: Mount 20-30 root segments (each ~1 cm long) parallel on a microscope slide in a drop of glycerol.

-

Microscopic Quantification (Grid-Line Intersect Method):

-

Observe the slide under a compound microscope at 100-200x magnification.

-

At each intersection of the eyepiece crosshairs with a root segment, score for the presence or absence of fungal structures (hyphae, arbuscules, vesicles).

-

Examine at least 100 intersections per sample.

-

Calculate colonization percentage: (Number of positive intersections / Total number of intersections) x 100.

-

Conclusion and Future Perspectives

This compound is a key metabolite in established AM symbiosis, acting as a visible marker of colonization and playing a regulatory role in the lifecycle of arbuscules. While its biosynthesis is increasingly understood, its precise molecular function remains an active area of research. Key unanswered questions include:

-

Mechanism of Action: How does this compound regulate arbuscule turnover? Does it act directly, or is it a precursor to another bioactive molecule? Is there a specific plant or fungal receptor that perceives it?

-

Interaction with other Pathways: What is the full extent of the crosstalk between the this compound, blumenol, and strigolactone pathways? How does the plant's nutrient status (e.g., phosphate) regulate this metabolic flux?

-

Bioactivity: Does this compound or its derivatives possess other biological activities, such as antimicrobial or signaling functions outside of the symbiotic context?

Answering these questions will deepen our fundamental understanding of plant-microbe interactions. For drug development and agricultural professionals, manipulating the this compound pathway could offer novel strategies to enhance the efficiency and longevity of beneficial symbiotic relationships, ultimately leading to more resilient and productive cropping systems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite profiling of mycorrhizal roots of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]

- 7. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNA Interference-Mediated Repression of MtCCD1 in Mycorrhizal Roots of Medicago truncatula Causes Accumulation of C27 Apocarotenoids, Shedding Light on the Functional Role of CCD1 - PMC [pmc.ncbi.nlm.nih.gov]

Mycorradicin: A Technical Guide to its Discovery, Biosynthesis, and Analysis

Mycorradicin is a C14 apocarotenoid that has garnered significant interest within the scientific community, particularly for its role as a biomarker for arbuscular mycorrhizal (AM) symbiosis. This guide provides an in-depth overview of the discovery, history, chemical properties, biosynthetic pathway, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The presence of a yellow pigment in the roots of plants colonized by AM fungi has been a long-observed phenomenon, first documented by Jones in 1924. For decades, the chemical nature of this pigment remained elusive. It was not until 1995 that the chromophore responsible for this distinct coloration was isolated from mycorrhizal maize roots by Klingner et al. and identified as an acyclic C14 polyene dicarboxylic acid.[1] This compound was subsequently named this compound.

This discovery was a pivotal moment in the study of AM symbiosis, providing a specific molecular marker to investigate the complex biochemical interactions between plants and fungi. Subsequent research has confirmed the widespread occurrence of this compound in the roots of numerous plant species following colonization by AM fungi.[2]

Chemical and Physical Properties

This compound is classified as a C14 apocarotenoid, a product of the oxidative cleavage of a larger C40 carotenoid precursor. Its chemical structure and properties are summarized in the table below. The core structure is a dicarboxylic acid, and it is often found in roots as a mixture of different esterification products.[2] It is soluble in polar organic solvents like methanol (B129727) but insoluble in water.[2]

| Property | Value | Reference |

| IUPAC Name | (2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid | [3][4] |

| Chemical Formula | C₁₄H₁₆O₄ | [3][4] |

| Molecular Weight | 248.27 g/mol | [3] |

| Monoisotopic Weight | 248.104859 Da | [4][5] |

| Classification | Apocarotenoid, Dicarboxylic Acid, Medium-Chain Fatty Acid | [3][4][5] |

| Appearance | Chromophore of the "yellow pigment" in AM roots | [6] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., methanol) | [2] |

| CAS Number | 160162-46-9 | [3] |

Biosynthesis of this compound

This compound originates from the plastidial methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors.[6] The biosynthesis of the C14 this compound backbone is a multi-step process involving the oxidative cleavage of a C40 carotenoid.

The currently accepted model proposes a sequential, two-step cleavage mechanism mediated by Carotenoid Cleavage Dioxygenase (CCD) enzymes.[1][7]

-

First Cleavage: A C40 carotenoid precursor (e.g., β-carotene) is cleaved by a CCD enzyme, potentially CCD7 or CCD4, to yield a C27 apocarotenoid intermediate.[1][7]

-

Second Cleavage: The resulting C27 apocarotenoid is then cleaved by CCD1, which acts on the 9,10 and 9',10' positions, to produce the C14 precursor of this compound, known as rosafluene-dialdehyde, along with a C13 cyclohexenone derivative.[1][7]

The dialdehyde (B1249045) precursor is then likely oxidized to form the final dicarboxylic acid structure of this compound. The entire pathway is intricately linked with the biosynthesis of other important apocarotenoids, such as strigolactones and blumenols.

Biological Role and Localization

This compound accumulation is considered a hallmark of a developed arbuscular mycorrhizal symbiosis.[7] It is not typically found in significant amounts in non-mycorrhizal roots or in roots engaged in other symbiotic or pathogenic interactions.[1]

-

Localization: this compound and its derivatives accumulate as hydrophobic, yellow-orange droplets within the vacuoles of root cortical cells that contain arbuscules.[2]

-

Timing: Its accumulation is specifically correlated with the later stages of the symbiosis, particularly during the degeneration and breakdown of arbuscules.[2][6]

-

Function: The precise biological function of this compound is still under investigation. While a direct role in the symbiotic interaction has not been fully elucidated, studies have shown that a reduction in this compound and related apocarotenoids, due to deficiencies in the MEP pathway, leads to an increased number of senescent and degenerating arbuscules.[8] This suggests a potential role in regulating the lifespan or turnover of arbuscules. However, a reduced C14 this compound content alone does not seem to prevent the establishment of the symbiosis.[7]

Quantitative Data

The concentration of this compound in colonized roots can vary significantly depending on the plant species and the fungal partner involved. While specific absolute quantification is rarely reported, comparative studies provide valuable insights.

| Host Plant Species | Fungal Partner | Relative this compound Accumulation | Key Observation | Reference |

| Zea mays (Maize) | Glomus intraradices | High | Higher accumulation compared to colonization with G. mosseae. | |

| Zea mays (Maize) | Glomus mosseae | Moderate | Lower accumulation compared to colonization with G. intraradices. | |

| Medicago truncatula | Glomus intraradices | High | Higher accumulation compared to colonization with G. mosseae. | |

| Medicago truncatula | Glomus mosseae | Moderate | Lower accumulation compared to colonization with G. intraradices. | |

| Carotenoid-deficient maize mutants | AM Fungi (general) | None | Absence of this compound was correlated with markedly reduced numbers of arbuscules. | [9] |

Experimental Protocols

The analysis of this compound involves extraction from root tissue, potential hydrolysis of esters, and chromatographic separation and detection.

Extraction and Sample Preparation

-

Harvesting: Collect fresh root material from mycorrhizal and non-mycorrhizal (control) plants. Rinse thoroughly with water to remove soil and debris.

-

Homogenization: Lyophilize (freeze-dry) the root tissue to determine dry weight and then grind it into a fine powder.

-

Extraction: Extract the powdered root tissue with a polar organic solvent, typically 80% methanol, often using sonication to improve efficiency. Centrifuge the mixture to pellet the solid material.

-

Saponification (Optional but Recommended): this compound exists as a mixture of esters in vivo. To quantify the total amount of the core structure, the supernatant from the extraction is subjected to alkaline hydrolysis. This is typically achieved by adding potassium hydroxide (B78521) (KOH) and incubating at room temperature to hydrolyze the esters, yielding the free dicarboxylic acid form of this compound.

HPLC Analysis

-

Chromatography System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is used.

-

Column: A C18 reversed-phase column is typically employed for separation.

-

Mobile Phase: A gradient elution is commonly used, often involving a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: this compound and its related apocarotenoids have characteristic absorption spectra. Detection is typically performed at a wavelength of approximately 440 nm.[10]

-

Quantification: Quantification can be performed by comparing peak areas to a standard curve of a known reference compound, though a pure this compound standard is not commercially available. Relative quantification between samples is common.

Structure Elucidation

-

Mass Spectrometry (MS): HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of this compound by determining its mass-to-charge ratio and fragmentation patterns.

References

- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]

- 2. Occurrence and localization of apocarotenoids in arbuscular mycorrhizal plant roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid | C14H16O4 | CID 6444309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB001772) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0302033) [hmdb.ca]

- 6. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biological Activity of Mycorradicin in Plant Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycorradicin, a C14 apocarotenoid, is a yellow pigment that accumulates in the roots of many plant species upon colonization by arbuscular mycorrhizal (AM) fungi.[1][2] This molecule is a key indicator of a successful symbiotic relationship and is believed to play a significant role in the establishment and maintenance of this mutualistic interaction. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing the current understanding of its biosynthesis, localization, and putative functions within the plant root. The guide details relevant experimental protocols and visualizes key pathways to facilitate further research in this area.

Biosynthesis and Accumulation of this compound

This compound is derived from the oxidative cleavage of carotenoids, specifically from a C40 precursor.[3][4] Its biosynthesis is intricately linked to the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the synthesis of isoprenoid precursors in plastids.[4][5] The formation of this compound is induced upon successful colonization of the plant root by AM fungi, leading to the characteristic yellow pigmentation of mycorrhizal roots.[2]

Key Enzymes in the Biosynthetic Pathway:

-

Deoxy-D-xylulose 5-phosphate synthase (DXS): Catalyzes the first committed step of the MEP pathway.

-

Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme in the MEP pathway. Immunolocalization studies have shown that DXR protein levels increase in arbuscule-containing cells.[2]

-

Carotenoid Cleavage Dioxygenases (CCDs): A family of enzymes responsible for the cleavage of carotenoids to produce apocarotenoids. CCD1 is implicated in the final steps of this compound biosynthesis.

This compound, along with C13 cyclohexenone derivatives (blumenols), accumulates in the vacuoles of cortical cells containing arbuscules, the primary sites of nutrient exchange between the plant and the fungus.[6]

Quantitative Data on this compound and Mycorrhizal Symbiosis

Direct quantitative data on the dose-dependent effects of exogenous this compound on plant root architecture, nutrient uptake, and gene expression is currently limited in scientific literature. Research has primarily focused on the correlation between this compound accumulation and the extent of mycorrhizal colonization. The following table summarizes the typical findings regarding the presence of this compound and its impact on the symbiotic relationship.

| Parameter | Observation in Mycorrhizal Roots | Reference |

| This compound Content | Significantly increases with AM fungal colonization. | [2] |

| Root Pigmentation | Yellowing of roots correlates with this compound accumulation. | [2] |

| Arbuscule Development | This compound accumulation is spatially and temporally correlated with arbuscule formation and turnover. | [6] |

| Nutrient Uptake (indirect) | Enhanced nutrient uptake (e.g., phosphorus, nitrogen) is a hallmark of mycorrhizal symbiosis, which coincides with this compound production. | [7][8] |

| Plant Biomass (indirect) | Increased plant biomass is often observed in mycorrhizal plants where this compound is present. | [9][10] |

Putative Biological Functions and Signaling

While the precise biological functions of this compound are still under investigation, it is hypothesized to act as a signaling molecule within the plant root, potentially involved in regulating the symbiosis. The accumulation of this compound coincides with significant transcriptional changes in the host plant, suggesting a role in modulating gene expression to support the mycorrhizal association.[1]

This compound Biosynthesis and Putative Signaling Context

The biosynthesis of this compound is an integral part of the broader metabolic reprogramming that occurs in roots upon mycorrhization. The following diagram illustrates the proposed biosynthetic pathway leading to this compound and its potential link to symbiotic signaling.

References

- 1. Frontiers | Functional Analysis of the Phosphate Transporter Gene MtPT6 From Medicago truncatula [frontiersin.org]

- 2. Cloning, Characterization, and Immunolocalization of a Mycorrhiza-Inducible 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase in Arbuscule-Containing Cells of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Analysis of the Phosphate Transporter Gene MtPT6 From Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental duration determines the effect of arbuscular mycorrhizal fungi on plant biomass in pot experiments: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of land-use change and disturbance on the fine root biomass, dynamics, morphology, and related C and N fluxes to the soil of forest ecosystems at different elevations at Mt. Kilimanjaro (Tanzania) - PMC [pmc.ncbi.nlm.nih.gov]

The Symbiotic Signature: A Technical Guide to Mycorradicin and Blumenol Co-occurrence in Arbuscular Mycorrhizal Symbiosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the co-occurrence, biosynthesis, and potential signaling roles of mycorradicin and blumenol in the arbuscular mycorrhizal (AM) symbiosis. As secondary metabolites derived from the carotenoid pathway, their accumulation is a hallmark of a functional symbiotic relationship between most terrestrial plants and AM fungi. Understanding the intricate details of their production and function offers valuable insights for agricultural biotechnology and natural product-based drug discovery.

Quantitative Co-occurrence of this compound and Blumenols

The establishment of a functional AM symbiosis triggers a significant shift in the plant's metabolic profile, leading to the accumulation of specific apocarotenoids. Among these, mycorradicins (C14) and blumenols (C13) are prominent indicators of successful mycorrhization.[1][2] While this compound is primarily found in the roots, giving them a characteristic yellow pigmentation, blumenol C-glycosides have been identified as systemic markers, detectable in both roots and shoots.[1][3] The quantification of these compounds serves as a reliable proxy for the extent and functionality of the symbiosis.[4][5][6]

Below are tables summarizing the quantitative data on blumenol accumulation in various plant species upon colonization with AM fungi. Data for this compound is less frequently quantified in absolute terms but its presence is a strong qualitative indicator of AM symbiosis.

Table 1: Accumulation of Blumenol C-Glycosides in Shoots of Various Plant Species Inoculated with AM Fungi

| Plant Species | AM Fungus | Compound(s) Quantified | Fold Change (AM+ vs. AM-) | Reference |

| Nicotiana attenuata | Rhizophagus irregularis | 11-hydroxyblumenol C-9-O-Glc, 11-carboxyblumenol C-9-O-Glc | Significant increase from non-detectable levels | [3] |

| Solanum lycopersicum (Tomato) | Rhizophagus irregularis / Funneliformis mosseae | 11-carboxyblumenol C-Glc | Significant increase from non-detectable levels | [3][7] |

| Hordeum vulgare (Barley) | Rhizophagus irregularis | 11-hydroxyblumenol C-Glc | Significant increase from non-detectable levels | [3][7] |

| Triticum aestivum (Wheat) | Not specified | Not specified | Significant increase | [3] |

| Solanum tuberosum (Potato) | Not specified | Not specified | Significant increase | [3] |

| Medicago truncatula | Not specified | Not specified | Significant increase | [3] |

| Brachypodium distachyon | Not specified | Not specified | Significant increase | [3] |

Table 2: Exemplary UHPLC-MS/MS Parameters for Targeted Analysis of Blumenol Derivatives

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (V) |

| 11-hydroxyblumenol C-Glc | 2.78 | 389.2 | 209.2, 227.2, 191.1, 163.1, 149.1 | 7.5, 2.5, 12.5, 15.0, 17.5 |

| 11-hydroxyblumenol C-Glc-Glc | 2.47 | 551.3 | 209.2, 389.2, 227.2, 191.1, 149.1 | 10.0, 2.5, 7.5, 15.0, 20.0 |

| 11-carboxyblumenol C-Glc | 3.17 | 403.2 | 195.1, 223.2, 177.1 | 12.5, 5.0, 15.0 |

| 11-carboxyblumenol C-Glc-Glc | 3.10 | 565.2 | 195.1, 403.2, 241.2, 223.2 | 15.0, 2.5, 4.5, 15.0 |

| 11-carboxyblumenol C-Mal-Glc | 3.60 | 489.2 | 195.1 | 12.5 |

| Source: Adapted from Mindt et al., 2019[7] |

Experimental Protocols

Quantification of AMF Colonization: Microscopy

A traditional and widely used method to quantify the extent of mycorrhizal colonization is the microscopic analysis of stained root samples.

Protocol:

-

Root Sampling and Staining:

-

Carefully wash roots to remove soil and debris.

-

Clear the roots by autoclaving in 10% (w/v) potassium hydroxide.

-

Rinse with water and acidify with 1% (v/v) hydrochloric acid.

-

Stain the fungal structures using a staining solution such as 0.05% (w/v) Trypan Blue in lactoglycerol.

-

-

Microscopic Observation:

Extraction and Quantification of Blumenols and this compound (Apocarotenoids)

This protocol outlines the extraction and analysis of apocarotenoids from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Protocol:

-

Sample Preparation:

-

Extraction:

-

Weigh approximately 20-50 mg of lyophilized tissue powder into a microcentrifuge tube.[10]

-

Add an appropriate volume of extraction solvent, typically methanol (B129727) containing an antioxidant like 0.1% butylated hydroxytoluene (BHT).[10] An internal standard (e.g., deuterated abscisic acid, D6-ABA) should be added for accurate quantification.[6]

-

Vortex the sample and sonicate for 15 minutes.[10]

-

Centrifuge to pellet the tissue debris.

-

Collect the supernatant and repeat the extraction process on the pellet to ensure complete extraction.

-

Combine the supernatants and dry them under a stream of nitrogen or using a vacuum concentrator.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

For cleaner samples and increased sensitivity, the dried extract can be reconstituted and passed through a mixed-mode SPE cartridge.[11]

-

Elute the apocarotenoids with an appropriate solvent.

-

-

UHPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.[11]

-

Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the compounds on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid and methanol or acetonitrile.[6]

-

Detect and quantify the target compounds using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]

-

Visualizing the Molecular Landscape: Biosynthesis and Experimental Workflows

Biosynthesis of this compound and Blumenol

This compound and blumenols are derived from the oxidative cleavage of C40 carotenoids. This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). The biosynthesis is thought to be a two-step process involving CCD7 and CCD1.[1][12][13]

Caption: Biosynthesis of this compound and blumenols from a C40 carotenoid precursor.

Experimental Workflow for Apocarotenoid Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and blumenols in the context of AM symbiosis research.

Caption: Experimental workflow for the analysis of apocarotenoids in AM symbiosis.

Signaling in Arbuscular Mycorrhizal Symbiosis

The precise signaling roles of this compound and blumenol are still under investigation, but they are clearly associated with a mature and functional symbiosis.[14] Their accumulation may be part of a feedback mechanism or a signal for systemic responses in the plant. The diagram below provides a simplified overview of the known signaling events in AM symbiosis, highlighting the stage where these apocarotenoids accumulate.

References

- 1. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]

- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]

- 6. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Regulation of Arbuscular Mycorrhizal Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Mycorradicin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycorradicin, a C14 apocarotenoid, is a hallmark of arbuscular mycorrhizal (AM) symbiosis, contributing to the characteristic yellow pigmentation of colonized roots. Its biosynthesis is a complex process, originating from the methylerythritol phosphate (B84403) (MEP) pathway and involving a series of enzymatic steps catalyzed by specific gene products. This technical guide provides an in-depth overview of the genes and signaling pathways implicated in this compound synthesis. It is intended to serve as a comprehensive resource for researchers in plant biology, mycology, and natural product chemistry, as well as for professionals in drug development exploring the therapeutic potential of apocarotenoids. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways governing the production of this fascinating secondary metabolite.

The this compound Biosynthetic Pathway

This compound is not synthesized de novo but is derived from the cleavage of a C40 carotenoid precursor. The entire process is intricately linked with the establishment and functioning of the AM symbiosis.

The MEP Pathway: The Isoprenoid Backbone

The journey to this compound begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal building blocks of isoprenoids. In plants, this occurs primarily through the plastid-localized methylerythritol phosphate (MEP) pathway. Two key enzymes initiating this pathway are significantly upregulated during AM symbiosis:

-

1-Deoxy-D-xylulose (B118218) 5-phosphate synthase (DXS): Catalyzes the first committed step of the MEP pathway. The DXS2 isogene, in particular, shows strong induction in mycorrhizal roots, suggesting its specific involvement in providing precursors for secondary metabolites like this compound.[1][2]

-

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme in the pathway, which is also upregulated at both the transcript and protein levels in mycorrhizal roots.

Carotenoid Cleavage: The Genesis of Apocarotenoids

The C40 carotenoid precursors are then cleaved by a class of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs) . The current model for this compound synthesis proposes a two-step cleavage mechanism[3][4][5]:

-

First Cleavage (C40 → C27 + C13): A C40 carotenoid is asymmetrically cleaved to yield a C27 apocarotenoid and a C13 cyclohexenone derivative. This initial step is likely catalyzed by CCD7 or CCD4 .[3][4]

-

Second Cleavage (C27 → C14 + C13): The resulting C27 apocarotenoid is then further cleaved by CCD1 to produce the C14 precursor of this compound and another C13 cyclohexenone.[3][4]

The Role of Zaxinone Synthase (ZAS)

Recent research has identified a new subfamily of CCDs, Zaxinone Synthase (ZAS) , which plays a regulatory role in AM colonization.[6] ZAS produces zaxinone, a growth-promoting apocarotenoid, and its expression is induced during mycorrhization.[7] While not directly involved in the synthesis of this compound, ZAS influences the levels of other apocarotenoids, such as strigolactones, thereby indirectly impacting the overall metabolic context in which this compound is produced.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings related to the genes and products involved in this compound synthesis.

Table 1: Gene Expression Changes During Arbuscular Mycorrhizal Symbiosis

| Gene/Protein | Plant Species | Fungal Partner | Change in Expression/Abundance in Mycorrhizal Roots | Reference |

| DXS2 | Medicago truncatula | Not specified | Strongly stimulated transcript levels | [1] |

| DXR | Zea mays | Glomus intraradices | Significantly higher protein amounts | |

| SlCCD1 | Tomato | Rhizophagus irregularis | Induced in arbusculated cells at later stages | [8] |

| SlCCD7 | Tomato | Rhizophagus irregularis | Induced at early and later stages of interaction | [8] |

| OsZAS | Rice | Funneliformis mosseae | Increased expression, particularly in arbuscule-containing cells | |

| OsZAS2 | Rice | Not specified | Increased expression during mycorrhization | [7] |

Table 2: Metabolite Levels in Response to Genetic Modification

| Gene Modified | Plant Species | Modification | Metabolite | Change in Level | Reference |

| MtCCD1 | Medicago truncatula | RNAi | This compound derivatives | Strongly reduced to 3-6% of controls | [3][4] |

| MtCCD1 | Medicago truncatula | RNAi | C13 cyclohexenone derivatives | Reduced to 30-47% of controls | [4] |

| MtCCD1 | Medicago truncatula | RNAi | C27 apocarotenoic acid derivatives | Accumulation of new compounds | [3][4] |

| Oszas | Rice | loss-of-function mutant | Zaxinone | Lower content in roots | [7] |

| Oszas2 | Rice | loss-of-function mutant | Zaxinone | Lower content in roots | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound synthesis.

RNA Interference (RNAi) of MtCCD1 in Medicago truncatula Hairy Roots

This protocol is adapted from studies that successfully silenced MtCCD1 to investigate its role in apocarotenoid biosynthesis.[3][4][9]

1. Construct Generation:

- Design a hairpin RNAi construct targeting a specific region of the MtCCD1 gene.

- Clone the inverted repeat sequence into a suitable binary vector for Agrobacterium rhizogenes-mediated transformation.

2. Agrobacterium rhizogenes-mediated Transformation:

- Introduce the RNAi construct into a competent A. rhizogenes strain (e.g., ARqua1).

- Grow the transformed A. rhizogenes to the late logarithmic phase.

- Pellet the bacteria and resuspend in an appropriate medium.

3. Hairy Root Induction:

- Germinate sterile Medicago truncatula seeds.

- Excise the radicles from young seedlings and inoculate the cut surface with the transformed A. rhizogenes.

- Co-cultivate for a few days on a suitable medium.

- Transfer the explants to a selection medium containing an antibiotic to kill the bacteria and a selection agent if the vector contains a resistance marker.

4. Mycorrhizal Inoculation and Analysis:

- Once hairy roots are established, inoculate them with an AM fungus (e.g., Glomus intraradices).

- After several weeks of co-cultivation, harvest the roots.

- Analyze the expression of MtCCD1 by qRT-PCR to confirm silencing.

- Extract and quantify apocarotenoids (this compound, cyclohexenones, and C27 derivatives) using HPLC or LC-MS.

Immunolocalization of DXR in Mycorrhizal Maize Roots

This protocol is based on the methods used to visualize the subcellular localization of the DXR protein in maize roots.[10][11]

1. Antibody Production and Purification:

- Clone the coding sequence of the mature DXR protein into an expression vector with a tag (e.g., 6x-His).

- Express the recombinant protein in E. coli and purify it.

- Use the purified protein to immunize rabbits or another suitable host to generate polyclonal antibodies.

- Affinity-purify the antiserum against the recombinant DXR protein.

2. Tissue Preparation:

- Fix mycorrhizal and non-mycorrhizal maize root segments in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde).

- Dehydrate the samples through an ethanol (B145695) series.

- Embed the samples in a resin (e.g., LR White).

- Cut thin sections (e.g., 1 µm) using an ultramicrotome.

3. Immunostaining:

- Block non-specific binding sites on the sections with a blocking solution (e.g., BSA in PBS).

- Incubate the sections with the affinity-purified anti-DXR primary antibody (e.g., at a 1:1,000 dilution).

- Wash the sections to remove unbound primary antibody.

- Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

- (Optional) Counterstain fungal structures with a suitable dye (e.g., WGA-TRITC) and nuclei with DAPI.

4. Microscopy:

- Mount the stained sections.

- Visualize the fluorescence signals using a confocal laser scanning microscope.

Heterologous Expression of Plant CCDs in E. coli

This protocol provides a general framework for expressing plant CCD enzymes in a bacterial system to characterize their activity.[12][13][14]

1. Construct Generation:

- Clone the full-length coding sequence of the plant CCD gene (e.g., CCD1, CCD7) into a bacterial expression vector (e.g., pET vector series).

2. Transformation and Expression:

- Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed bacteria in a suitable medium to an optimal density.

- Induce protein expression with IPTG.

- Continue incubation at a lower temperature to enhance protein solubility.

3. Protein Extraction and Purification (Optional):

- Harvest the bacterial cells by centrifugation.

- Lyse the cells (e.g., by sonication).

- If the protein is tagged (e.g., with His-tag), purify it using affinity chromatography.

4. Enzyme Activity Assay:

- Prepare a reaction mixture containing the cell lysate or purified enzyme, a suitable buffer, and the carotenoid substrate (e.g., β-carotene).

- Incubate the reaction under appropriate conditions (temperature, time).

- Extract the reaction products with an organic solvent.

- Analyze the products by GC-MS or LC-MS to identify and quantify the cleavage products.

Signaling Pathways and Regulatory Networks

The synthesis of this compound is tightly regulated by a complex network of signaling pathways that are activated during AM symbiosis.

The Common Symbiosis Signaling Pathway (CSSP)

The establishment of AM symbiosis is initiated by a molecular dialogue between the plant and the fungus, which activates the Common Symbiosis Signaling Pathway (CSSP) . This pathway is crucial for the perception of fungal signals and the subsequent activation of downstream gene expression, including genes involved in apocarotenoid biosynthesis.

Hormonal Crosstalk

Plant hormones play a critical role in regulating mycorrhization and, consequently, this compound synthesis.

-

Strigolactones (SLs): These apocarotenoid-derived hormones are exuded by plant roots and stimulate hyphal branching in AM fungi. The biosynthesis of SLs and this compound share common precursors and enzymes (e.g., CCD7), suggesting a competitive or coordinated regulation.

-

Abscisic Acid (ABA): Another apocarotenoid hormone, ABA, is also involved in the regulation of AM symbiosis.

Transcriptional Regulation

The expression of this compound biosynthetic genes is controlled by specific transcription factors. For instance, members of the GRAS family of transcription factors are known to be induced upon mycorrhization and are involved in regulating symbiotic gene expression.[15][16]

Caption: this compound Biosynthesis Pathway.

Caption: Regulatory Network of this compound Synthesis.

Conclusion

The synthesis of this compound is a finely tuned process that is emblematic of the intricate molecular interactions occurring during arbuscular mycorrhizal symbiosis. A comprehensive understanding of the genes involved, their regulation, and the broader metabolic context is essential for manipulating the production of this and other beneficial apocarotenoids. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to explore its potential applications. Future research should focus on elucidating the precise regulatory mechanisms controlling the expression of the key biosynthetic genes and on identifying the remaining unknown enzymes in the pathway. Such knowledge will not only advance our fundamental understanding of plant-microbe interactions but may also open new avenues for the sustainable production of valuable natural products.

References

- 1. Two distantly related genes encoding 1-deoxy-d-xylulose 5-phosphate synthases: differential regulation in shoots and apocarotenoid-accumulating mycorrhizal roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apocarotenoid biosynthesis in arbuscular mycorrhizal roots: contributions from methylerythritol phosphate pathway isogenes and tools for its manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mycorrhizae - Case Studies [mycorrhizae.org.in]

- 4. RNA Interference-Mediated Repression of MtCCD1 in Mycorrhizal Roots of Medicago truncatula Causes Accumulation of C27 Apocarotenoids, Shedding Light on the Functional Role of CCD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Apocarotenoids: Old and New Mediators of the Arbuscular Mycorrhizal Symbiosis [frontiersin.org]

- 6. Zaxinone synthase controls arbuscular mycorrhizal colonization level in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. iris.unito.it [iris.unito.it]

- 9. Gene silencing in Medicago truncatula roots using RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

- 14. Frontiers | Characteristics of NtCCD1-3 from tobacco, and protein engineering of the CCD1 to enhance β-ionone production in yeast [frontiersin.org]

- 15. Frontiers | Identification and Expression Analysis of GRAS Transcription Factor Genes Involved in the Control of Arbuscular Mycorrhizal Development in Tomato [frontiersin.org]

- 16. Identification and Expression Analysis of GRAS Transcription Factor Genes Involved in the Control of Arbuscular Mycorrhizal Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

The Regulation of Mycorradicin Production in Response to Arbuscular Mycorrhizal Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The symbiotic relationship between plants and arbuscular mycorrhizal (AM) fungi is a cornerstone of terrestrial ecosystems, profoundly influencing plant nutrition, health, and stress tolerance. A fascinating aspect of this interaction is the plant's metabolic response, which includes the production of a diverse array of secondary metabolites. Among these, mycorradicin, a C14 apocarotenoid, stands out as a characteristic yellow pigment that accumulates in the roots of many plant species upon successful colonization by AM fungi.[1][2][3] This in-depth technical guide explores the intricate regulatory mechanisms governing this compound biosynthesis in response to AM fungi, providing a comprehensive resource for researchers in the fields of plant science, microbiology, and natural product chemistry.

This compound and related C13 cyclohexenone derivatives are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway and are derived from the cleavage of C40 carotenoids.[2] Their production is tightly linked to the developmental stage of the symbiosis, often correlating with the presence of arbuscules, the primary sites of nutrient exchange between the plant and the fungus.[1] Understanding the regulation of this compound biosynthesis offers insights into the complex molecular dialogue that underpins this vital symbiosis and may open avenues for the development of novel agrochemicals or pharmaceuticals.

Data Presentation: Quantitative Analysis of Apocarotenoid Accumulation

The colonization of plant roots by AM fungi triggers a significant upregulation in the biosynthesis of this compound and related apocarotenoids. The following tables summarize quantitative data from studies investigating the accumulation of these compounds in mycorrhizal versus non-mycorrhizal roots.

| Plant Species | Fungal Partner | Condition | This compound Derivatives (nmol g⁻¹ fresh weight) | Reference |

| Medicago truncatula | Glomus intraradices | Mycorrhizal (7 weeks) | 83 ± 15 | Floss et al., 2008 |

| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (7 weeks) | Not detected | Floss et al., 2008 |

| Medicago truncatula | Glomus intraradices | Mycorrhizal (9 weeks) | 95 ± 20 | Floss et al., 2008 |

| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (9 weeks) | Not detected | Floss et al., 2008 |

| Zea mays (wild-type) | Glomus intraradices | Mycorrhizal | Present (yellow pigment) | Fester et al., 2002[4] |

| Zea mays (wild-type) | Glomus intraradices | Non-mycorrhizal | Not detected | Fester et al., 2002[4] |

| Zea mays (carotenoid-deficient mutants al1, y9) | Glomus intraradices | Mycorrhizal | Not detected | Fester et al., 2002[4] |

| Plant Species | Fungal Partner | Condition | Cyclohexenone Derivatives (nmol g⁻¹ fresh weight) | Reference |

| Medicago truncatula | Glomus intraradices | Mycorrhizal (7 weeks) | 35 ± 8 | Floss et al., 2008 |

| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (7 weeks) | Not detected | Floss et al., 2008 |

| Medicago truncatula | Glomus intraradices | Mycorrhizal (9 weeks) | 45 ± 10 | Floss et al., 2008 |

| Medicago truncatula | Glomus intraradices | Non-mycorrhizal (9 weeks) | Not detected | Floss et al., 2008 |

| Hordeum vulgare | Glomus mosseae | Mycorrhizal | Detected | Vierheilig et al., 2000[5] |

| Hordeum vulgare | Glomus mosseae | Non-mycorrhizal | Not detected | Vierheilig et al., 2000[5] |

Signaling Pathways and Regulatory Networks

The production of this compound is initiated by a complex signaling cascade that begins with the perception of chemical cues from the AM fungus. Strigolactones, a class of plant hormones, play a pivotal role in this initial communication, exuded by the plant roots to stimulate fungal spore germination and hyphal branching.[2][6]

Upon successful colonization, the fungus releases signaling molecules, often referred to as "Myc factors," which are perceived by the plant root cells. This recognition event triggers a complex intracellular signaling cascade, often involving calcium spiking, which ultimately leads to the activation of specific transcription factors. These transcription factors then upregulate the expression of genes involved in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase 2 (DXS2), and carotenoid cleavage dioxygenase (CCD) genes, including CCD1 and CCD7.[2] The concerted action of these enzymes leads to the production and accumulation of this compound.

Experimental Protocols

Plant Growth and AM Fungi Inoculation

A standardized protocol for establishing mycorrhizal symbiosis is crucial for reproducible studies on this compound production.

Materials:

-

Seeds of the host plant (e.g., Medicago truncatula, Zea mays)

-

Growth substrate (e.g., autoclaved sand:soil mix, 1:1 v/v)

-

AM fungal inoculum (e.g., Rhizophagus irregularis, commercially available or propagated in-house)

-

Pots or containers

-

Growth chamber or greenhouse with controlled light and temperature

Procedure:

-